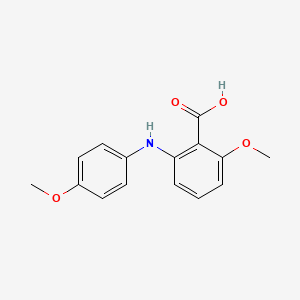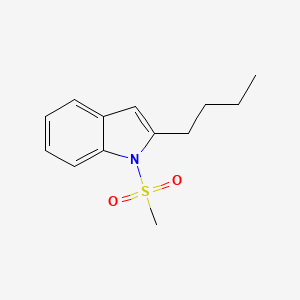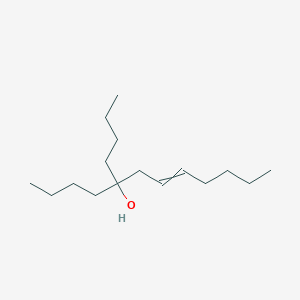
5-Butyldodec-7-EN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyldodec-7-EN-5-OL: is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond at the 7th position and a butyl group attached to the 5th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Butyldodec-7-EN-5-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkene. The alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are scaled up using industrial reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Butyldodec-7-EN-5-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: PBr3, SOCl2, TsCl
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
Scientific Research Applications
Chemistry: 5-Butyldodec-7-EN-5-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a model compound to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 5-Butyldodec-7-EN-5-OL depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Dodecanol: A long-chain alcohol with a similar structure but without the double bond and butyl group.
5-Butyl-5-decanol: Similar structure but lacks the double bond.
7-Dodecen-1-ol: Similar structure but lacks the butyl group.
Uniqueness: 5-Butyldodec-7-EN-5-OL is unique due to the presence of both a double bond and a butyl group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113984-46-6 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
5-butyldodec-7-en-5-ol |
InChI |
InChI=1S/C16H32O/c1-4-7-10-11-12-15-16(17,13-8-5-2)14-9-6-3/h11-12,17H,4-10,13-15H2,1-3H3 |
InChI Key |
AIKGKBVSJOWEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC(CCCC)(CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



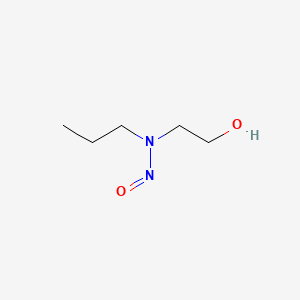
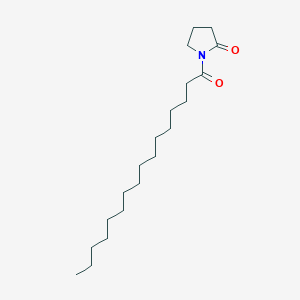

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
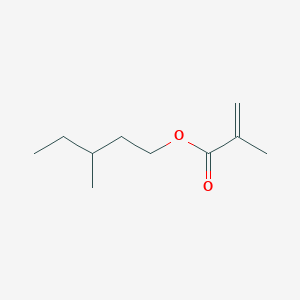
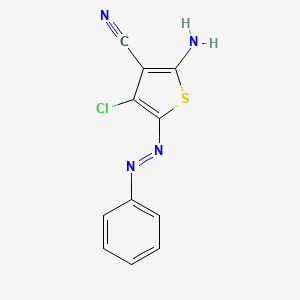
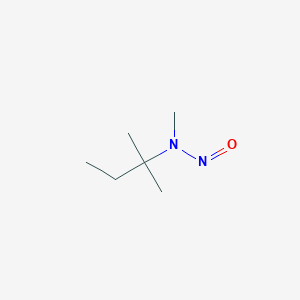
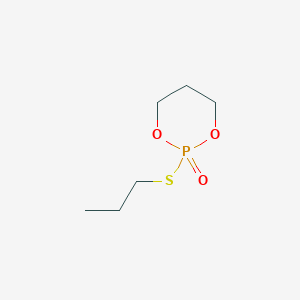
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
